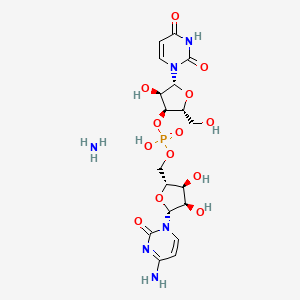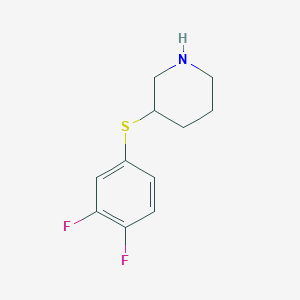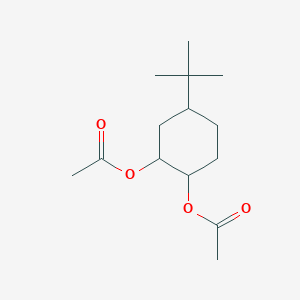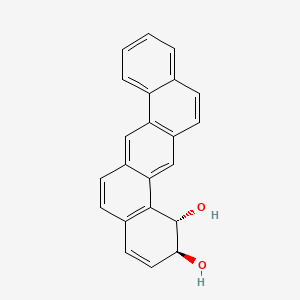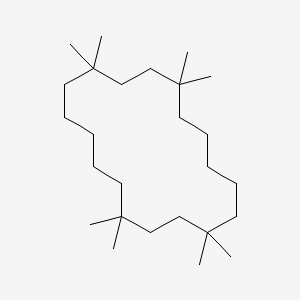
1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane: is an organic compound with the molecular formula C26H52 . It is a cycloalkane with eight carbon atoms forming a ring, and each of these carbons is substituted with two methyl groups. This compound is known for its stability and unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane typically involves the cyclization of linear alkanes or the methylation of cyclooctadecane. The reaction conditions often require the presence of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes where specific catalysts are used to enhance the yield and purity of the product. The exact methods can vary depending on the desired scale and application .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) can be used under UV light or in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution can introduce halogen atoms into the molecule .
Wissenschaftliche Forschungsanwendungen
1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cycloalkanes and their derivatives.
Biology: Its stability and non-reactivity make it useful in biological studies as a reference compound.
Medicine: Research into its potential medicinal properties is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes .
Wirkmechanismus
The mechanism by which 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane exerts its effects is primarily through its structural stability and hydrophobic nature. It interacts with other molecules through van der Waals forces and can influence the behavior of other compounds in a mixture. The molecular targets and pathways involved are still under investigation, but its unique structure allows it to act as a stabilizing agent in various chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Cyclooctadecane: Similar in structure but lacks the methyl substitutions.
1,1,4,4-Tetramethyl-cyclooctadecane: Has fewer methyl groups, leading to different chemical properties.
1,1,4,4,10,10-Hexamethyl-cyclooctadecane: Intermediate in methyl substitution.
Uniqueness: 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane is unique due to its high degree of methyl substitution, which imparts greater stability and distinct chemical properties compared to its less substituted counterparts .
Eigenschaften
CAS-Nummer |
23014-57-5 |
|---|---|
Molekularformel |
C26H52 |
Molekulargewicht |
364.7 g/mol |
IUPAC-Name |
1,1,4,4,10,10,13,13-octamethylcyclooctadecane |
InChI |
InChI=1S/C26H52/c1-23(2)15-11-9-12-17-25(5,6)21-22-26(7,8)18-14-10-13-16-24(3,4)20-19-23/h9-22H2,1-8H3 |
InChI-Schlüssel |
JNSFDAQIIASDIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCCC(CCC(CCCCCC(CC1)(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


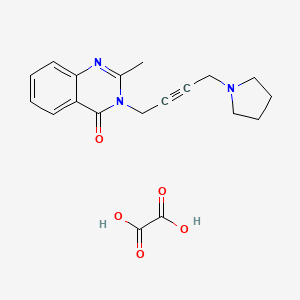
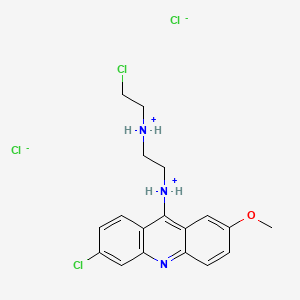



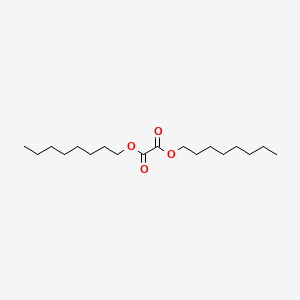

![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
